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For researchers, scientists, and drug development professionals navigating the complexities of
computational chemistry, the accurate prediction of energies and structures of strained
molecules is paramount. Density Functional Theory (DFT) offers a powerful and
computationally efficient tool for this purpose, but the vast array of available functionals
necessitates a careful selection based on performance. This guide provides an objective
comparison of various DFT methods for strained systems, supported by quantitative
benchmark data and detailed experimental protocols.

Molecular strain, arising from bond angle distortion, torsional strain, and non-bonded steric
interactions, plays a critical role in determining molecular reactivity, stability, and conformation.
Accurately modeling these strained systems is a significant challenge for computational
methods. This guide aims to provide clarity by summarizing the performance of a range of DFT
functionals, including those with dispersion corrections, for different types of strained
molecules.

Performance of DFT Functionals on Strained
Systems

The choice of DFT functional can significantly impact the accuracy of calculations on strained
molecules. Below, we present a summary of the performance of various functionals for different
types of strained systems, with errors reported as Mean Absolute Error (MAE) in kcal/mol
compared to high-level reference calculations, typically CCSD(T) or experimental data.
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Torsional Strain in Substituted Biphenyls

Torsional barriers are a key aspect of conformational strain. A study on 13 substituted biphenyls
benchmarked several DFT functionals against experimental data. The results highlight the
importance of including dispersion corrections.

DFT Functional Mean Absolute Error (MAE) (kcal/mol)
B3LYP-D3 0.61-0.75
B97-D 0.61-0.75
TPSS-D3 0.61-0.75

Table 1: Performance of DFT functionals for the torsional barriers of 13 substituted biphenyls.
The range in MAE reflects the use of different large triple-{ basis sets and the inclusion of
various environmental effects in the calculations.[1]

Conformational Energies of Macrocycles

Macrocycles represent a class of molecules where ring strain and non-covalent interactions are
crucial. The MPCONF196 benchmark study assessed the performance of various DFT
functionals for the conformational energies of 13 macrocycles.

DFT Functional Mean Absolute Error (MAE) (kcal/mol)
PBEO-D3 ~1.0
B3LYP-D3 ~1.0
PW6B95-D3 ~1.0
B2PLYP-D3 <1.0

Table 2: Approximate performance of selected dispersion-corrected DFT functionals for the
conformational energies of macrocycles in the MPCONF196 benchmark set. Many D3-
corrected functionals achieve an accuracy of around 1 kcal/mol.[2]

Bond Activation Barriers in Transition-Metal Catalysis
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Strained intermediates and transition states are common in catalytic cycles. A benchmark study
on bond activation by (Ni,Pd)-based catalysts provides insights into the performance of DFT for
these challenging systems.

DFT Functional Mean Absolute Deviation (MAD) (kcal/mol)
PBEO-D3 1.1
PW6B95-D3 19
B3LYP-D3 1.9
PWPB95-D3 1.9

Table 3: Performance of DFT functionals for bond activation energies in transition-metal
catalysis, relative to estimated CCSD(T)/CBS reference data.[3]

Experimental and Computational Protocols

The reliability of benchmark data hinges on the rigor of the underlying experimental and
computational methodologies.

High-Level Reference Calculations

The benchmark data presented in this guide is predominantly referenced against high-level ab
initio calculations, most commonly the "gold standard" Coupled Cluster with Singles, Doubles,
and perturbative Triples [CCSD(T)], extrapolated to the complete basis set (CBS) limit. This
approach provides a highly accurate theoretical reference for assessing the performance of
DFT functionals. For larger systems where canonical CCSD(T) is computationally prohibitive,
domain-based local pair-natural orbital CCSD(T) (DLPNO-CCSD(T)) has been shown to
provide near-quantitative agreement.[2]

DFT Calculation Parameters

The DFT calculations summarized in the tables were performed using a variety of well-
established basis sets, with triple-{ quality basis sets such as aug-cc-pVTZ often being
necessary for achieving high accuracy.[1] Dispersion corrections, such as Grimme's D3
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scheme, are crucial for accurately describing the non-covalent interactions prevalent in
sterically crowded and macrocyclic strained molecules.[1][2]

Experimental Data

For some benchmarks, such as the torsional barriers of substituted biphenyls, experimental
data from techniques like dynamic NMR spectroscopy are used as the reference. These
experimental values provide a real-world validation of the computational methods.

Visualizing the Benchmarking Process and DFT
Functional Families

To better understand the workflow of a typical DFT benchmarking study and the relationships
between different DFT functionals, the following diagrams are provided.
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General Workflow for Benchmarking DFT Methods
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'
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l

Draw conclusions and
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A general workflow for benchmarking DFT methods.
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Jacob's Ladder of DFT Functionals

Rung 5: Double-Hybrid Functionals
(Includes a portion of MP2 correlation)
e.g., B2PLYP, PWPB95

Rung 1: Local Density Approximation (LDA)
(Depends on electron density p)

dds gradient of density

Rung 2: Generalized Gradient Approximation (GGA)
(Depends on p and its gradient Vp)
e.g., PBE, BLYP

dds kinetic energy density dds unoccupied orbitals (MP2 correlation)

Rung 3: Meta-GGAs
(Depends on p, Vp, and kinetic energy density 1)
e.g., TPSS, SCAN

Adds exact exchange

Rung 4: Hybrid Functionals
(Mixes GGA or meta-GGA with exact Hartree-Fock exchange)
e.g., B3LYP, PBEO, M06-2X

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Researcher's Guide to Benchmarking DFT Methods
for Strained Molecules]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14603985#benchmarking-dft-methods-for-strained-
molecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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